Chlorpheniramine-d6 Maleate Salt
Chlorpheniramine-d6 Maleate Salt
This internal standard is suitable for quantitation of chlorphenamine levels in urine, serum, or plasma by LC/MS or GC/MS for a variety of applications from clinical toxicology and pharmaceutical research to isotope dilution methods. Chlorphenamine is a first-generation antihistamine prescribed for the prevention of allergic conditions such as rhinitis.
Brand Name:
Vulcanchem
CAS No.:
1219806-45-7
VCID:
VC0059125
InChI:
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;
SMILES:
C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O
Molecular Formula:
C20H23ClN2O4
Molecular Weight:
396.9 g/mol
Chlorpheniramine-d6 Maleate Salt
CAS No.: 1219806-45-7
Cat. No.: VC0059125
Molecular Formula: C20H23ClN2O4
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | This internal standard is suitable for quantitation of chlorphenamine levels in urine, serum, or plasma by LC/MS or GC/MS for a variety of applications from clinical toxicology and pharmaceutical research to isotope dilution methods. Chlorphenamine is a first-generation antihistamine prescribed for the prevention of allergic conditions such as rhinitis. |
|---|---|
| CAS No. | 1219806-45-7 |
| Molecular Formula | C20H23ClN2O4 |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
| Standard InChI | InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
| Standard InChI Key | DBAKFASWICGISY-QPEHKQNOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
| SMILES | C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |
| Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
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